N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide

描述

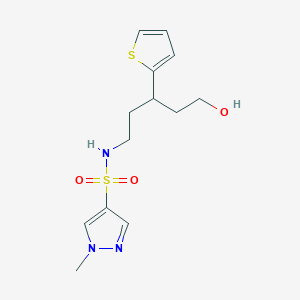

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention in recent years due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a thiophene ring, a pyrazole ring, and a sulfonamide group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the pentyl chain: The thiophene ring is then functionalized with a pentyl chain through a series of substitution reactions.

Introduction of the pyrazole ring: The pyrazole ring is introduced via cyclization reactions involving hydrazine derivatives.

Sulfonamide formation: Finally, the sulfonamide group is added through sulfonation reactions using reagents such as sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

化学反应分析

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the thiophene ring can introduce various functional groups.

科学研究应用

Medicinal Chemistry

The compound is part of a broader class of pyrazole derivatives, which have been extensively studied for their pharmacological properties. Recent studies indicate that pyrazole-4-sulfonamide derivatives exhibit a range of biological activities, including:

- Antiproliferative Activity : Research has shown that derivatives of pyrazole-4-sulfonamide can inhibit the growth of cancer cells without exhibiting significant cytotoxicity. For instance, compounds were tested against U937 cells, demonstrating promising antiproliferative effects with specific half-maximal inhibitory concentrations (IC50) .

- Anti-inflammatory Properties : Compounds in this class have been noted for their anti-inflammatory effects, making them potential candidates for treating conditions characterized by inflammation .

- Antimicrobial Activity : Certain pyrazole derivatives have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains. This includes testing for effectiveness in inhibiting growth and viability of pathogenic microorganisms .

Agricultural Applications

In addition to medicinal uses, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide may have applications in agriculture:

- Pesticide Development : The compound's structural characteristics suggest it could serve as an intermediate in the synthesis of novel pesticides or herbicides. The presence of thiophene rings may enhance its activity against specific pests or diseases affecting crops .

Material Science

The unique properties of the compound also open avenues in material science:

- Polymer Chemistry : Pyrazole derivatives can be incorporated into polymer matrices to create materials with enhanced thermal stability or specific mechanical properties. Research into the synthesis of polymer blends containing pyrazole moieties is ongoing, focusing on applications in coatings and composites .

Case Study 1: Antiproliferative Activity

A study conducted on various pyrazole derivatives including this compound demonstrated significant inhibition of cancer cell proliferation without cytotoxic effects. This was assessed using a luminescent cell viability assay against U937 cells .

Case Study 2: Synthesis and Application in Agriculture

Research on the synthesis of thiophene-containing pyrazoles has indicated potential use as agricultural chemicals. The synthesis pathways explored the conversion of these compounds into effective herbicides or fungicides capable of targeting specific agricultural pests .

作用机制

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

相似化合物的比较

Similar Compounds

- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide

- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide

- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Uniqueness

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.

生物活性

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound’s chemical structure can be represented as follows:

This structure includes a pyrazole ring, a sulfonamide group, and a thiophene moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide group is known for inhibiting carbonic anhydrase and other enzymes, which may influence physiological processes such as acid-base balance and fluid secretion.

- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 256 |

These results indicate that the compound exhibits moderate antibacterial activity but lower antifungal efficacy compared to standard antibiotics like ciprofloxacin and nystatin.

Case Studies

-

Case Study on Antimicrobial Resistance :

A recent study investigated the role of this compound in combating antibiotic-resistant strains of bacteria. The findings suggested that this compound could enhance the effectiveness of existing antibiotics when used in combination therapies. -

Case Study on Anti-inflammatory Properties :

Another research study explored the anti-inflammatory effects of this compound in a murine model of inflammation. Results showed a significant reduction in inflammatory markers (TNF-alpha and IL-6) following treatment, highlighting its potential as an anti-inflammatory agent.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of thiophene-containing intermediates with pyrazole sulfonamide precursors. Key steps include:

- Refluxing with phosphoryl chloride (POCl₃) to facilitate cyclization or sulfonamide bond formation .

- Purification via recrystallization from DMSO/water mixtures (2:1 ratio) to isolate high-purity crystals .

- Monitoring reaction progress using thin-layer chromatography (TLC) and optimizing yields by adjusting stoichiometry (e.g., 1:1 molar ratio of thiophene to pyrazole derivatives) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential for characterization?

- Methodological Answer : Structural elucidation requires:

- Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement, which resolves bond lengths, angles, and stereochemistry .

- Spectroscopic methods :

- ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., distinguishing thiophene protons at δ 6.8–7.2 ppm) .

- FT-IR to confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

- High-resolution mass spectrometry (HR-MS) for molecular weight validation .

Advanced Research Questions

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound's thiophene and sulfonamide moieties in biological targets?

- Methodological Answer : SAR studies involve:

- Synthetic modification : Introducing halogen substituents (e.g., -F, -Cl) on the thiophene ring, which enhance antibacterial activity by improving membrane penetration .

- Comparative bioassays : Testing analogs with varying sulfonamide substituents (e.g., methyl vs. phenyl groups) against enzyme targets like glucosylceramide synthase (GCS) .

- Computational modeling : Using density functional theory (DFT) to calculate electron distribution in the sulfonamide group, correlating with inhibitory potency .

Q. How can molecular docking studies be designed to explore interactions between this compound and enzymes like glucosylceramide synthase?

- Methodological Answer :

- Protein preparation : Retrieve GCS crystal structure (PDB ID) and optimize hydrogen bonding networks using tools like AutoDock Tools .

- Ligand parameterization : Assign partial charges to the compound using the AM1-BCC method in Open Babel .

- Docking simulations : Use AutoDock Vina to predict binding poses, focusing on sulfonamide interactions with catalytic residues (e.g., Asp/His pairs) .

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via in vitro enzyme inhibition assays .

Q. What challenges arise in interpreting conflicting bioactivity data across different substituted analogs, and how are they methodologically addressed?

- Methodological Answer : Discrepancies may stem from:

- Solubility variations : Poor solubility of hydrophobic analogs (e.g., tert-pentyl derivatives) can mask true activity. Address via co-solvent systems (e.g., DMSO/PBS mixtures) .

- Off-target effects : Use knockout cell lines or siRNA silencing to isolate target-specific activity .

- Statistical rigor : Apply multivariate analysis (e.g., principal component analysis) to disentangle substituent effects from assay noise .

属性

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S2/c1-16-10-12(9-14-16)21(18,19)15-6-4-11(5-7-17)13-3-2-8-20-13/h2-3,8-11,15,17H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMBOJAFFFKUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。